(Chloromethyl)dimethylphenylsilane (CAS 1833-51-8) is a versatile organosilicon building block primarily utilized as a precursor for its corresponding Grignard reagent, PhMe2SiCH2MgCl, and as a specialized alkylating agent. As a clear liquid with a boiling point of approximately 224 °C and a density of 0.99 g/mL, it integrates readily into standard air-free organometallic workflows. Unlike simpler alkyl halides, this compound serves as a bifunctional synthon, allowing the introduction of a silylmethyl group that can either direct subsequent elimination reactions (Peterson olefination) or be oxidatively cleaved. Its structural balance of a reactive chloromethyl center with a sterically demanding and electronically distinct dimethylphenylsilyl group makes it a targeted procurement choice for advanced synthetic campaigns requiring precise stereocontrol and downstream functionalization .
A common procurement error is attempting to substitute (chloromethyl)dimethylphenylsilane with the cheaper and more widely available analog, (chloromethyl)trimethylsilane (TMSCH2Cl). While both form silylmethyl Grignard reagents, generic substitution fails critically during downstream functionalization . The trimethylsilyl (TMS) group lacks a suitable leaving group on silicon, making it highly resistant to oxidative cleavage. In contrast, the phenyl ring in PhMe2SiCH2Cl acts as an essential leaving group handle, allowing the incorporated -CH2SiMe2Ph moiety to undergo Fleming-Tamao oxidation to yield a primary alcohol (-CH2OH) . Consequently, if the synthetic route requires a 'masked hydroxyl' group, substituting with TMSCH2Cl results in a dead-end alkylsilane, completely halting the synthetic sequence and ruining the batch [1].
The primary functional differentiator of PhMe2SiCH2Cl is its ability to act as a masked hydroxymethyl group. After Grignard addition, the resulting PhMe2Si-adducts can be subjected to Fleming-Tamao oxidation (e.g., using peracids or fluoride/H2O2) to convert the C-Si bond into a C-O bond, typically achieving yields of 60-80% for the corresponding alcohol [1]. In head-to-head synthetic utility, TMSCH2Cl adducts completely fail to undergo this transformation because the TMS group lacks the requisite phenyl moiety to initiate the electrophilic displacement at silicon .
| Evidence Dimension | Oxidative cleavage to alcohol (Fleming-Tamao) |
| Target Compound Data | PhMe2SiCH2Cl adducts (Yields 60-80% alcohol) |
| Comparator Or Baseline | TMSCH2Cl adducts (0% yield, inert to standard conditions) |
| Quantified Difference | >60% absolute yield difference in alcohol formation |
| Conditions | Standard Fleming-Tamao oxidation conditions (e.g., KBr, AcOOH, or TBAF/H2O2) |
Procurement must select PhMe2SiCH2Cl if the synthetic route requires the eventual unmasking of a hydroxyl group, as TMS analogs will strand the synthesis at the silane stage.
When synthesizing complex chiral molecules such as higher-carbon sugars (e.g., heptoses), the steric bulk of the Grignard reagent is critical for stereocontrol. The Grignard reagent derived from PhMe2SiCH2Cl (PhMe2SiCH2MgCl) exhibits extremely high L-diastereoselectivity when adding to chiral dialdopyranosides, frequently achieving diastereomeric ratios (dr) exceeding 14:1, and in optimized cases >95:5 [1]. Smaller silyl reagents like TMSCH2MgCl lack the necessary steric demand provided by the phenyl ring, resulting in significantly lower stereoselectivity and requiring costly chromatographic separations of the resulting epimers [2].
| Evidence Dimension | Diastereomeric ratio (dr) in nucleophilic addition |
| Target Compound Data | PhMe2SiCH2MgCl (dr >14:1 to >95:5) |
| Comparator Or Baseline | Less sterically hindered alkyl/silyl Grignards (dr typically <5:1) |
| Quantified Difference | Up to a 10-fold improvement in diastereoselectivity |
| Conditions | Grignard addition to D-mannodialdopyranose derivatives at low temperatures |
High stereoselectivity directly translates to higher isolated yields of the desired enantiomer/diastereomer, reducing raw material waste and eliminating bottleneck purification steps.
In industrial scale-up and complex multi-step synthesis, tracking intermediates is a critical operational requirement. The phenyl group in PhMe2SiCH2Cl provides strong UV absorbance (active at 254 nm), allowing all downstream silylated intermediates to be easily monitored via standard HPLC-UV or TLC . In contrast, TMSCH2Cl and its derivatives lack a UV chromophore, forcing analysts to rely on less sensitive or more complex detection methods such as Refractive Index (RI), Evaporative Light Scattering Detectors (ELSD), or chemical staining .
| Evidence Dimension | UV Absorbance at 254 nm |
| Target Compound Data | PhMe2SiCH2Cl derivatives (Strongly UV active) |
| Comparator Or Baseline | TMSCH2Cl derivatives (UV inactive) |
| Quantified Difference | Binary difference (Active vs. Inactive) enabling standard UV tracking |
| Conditions | Standard reverse-phase or normal-phase chromatography with 254 nm UV detection |
Procuring the phenyl-substituted silane drastically simplifies analytical workflows, saving time and reducing the need for specialized detector equipment during process development.
PhMe2SiCH2Cl is the specific and required starting material for the synthesis of (phenyldimethylsilyl)methoxymethyl chloride (SMOM-Cl), an advanced hydroxyl protecting group . While SEM-Cl (derived from TMSCH2Cl) is more common, SMOM-Cl offers distinct steric and electronic properties that can provide orthogonal stability and cleavage profiles in highly functionalized polyol syntheses [1]. The phenyl group allows the SMOM ether to be cleaved under specific oxidative or fluoride-mediated conditions where a standard SEM group might be either too labile or too stable.
| Evidence Dimension | Precursor suitability for specific protecting group |
| Target Compound Data | PhMe2SiCH2Cl (Yields SMOM-Cl) |
| Comparator Or Baseline | TMSCH2Cl (Yields SEM-Cl) |
| Quantified Difference | Exclusive precursor for SMOM-Cl |
| Conditions | Reaction with formaldehyde and HCl to form the corresponding alkoxymethyl chloride |
For complex syntheses where standard SEM protection fails due to orthogonal cleavage requirements, procuring PhMe2SiCH2Cl to generate SMOM-Cl is a necessary strategic workaround.
The compound is the optimal choice when a synthetic route requires the introduction of a carbon nucleophile that must later be converted into a primary alcohol via Fleming-Tamao oxidation, a pathway impossible with TMS-based analogs [1].
Highly recommended for the chain extension of sugar dialdehydes (e.g., heptose biosynthesis) where the steric bulk of the dimethylphenylsilyl group is required to achieve high diastereomeric ratios (>14:1) [2].
Essential for formulating (phenyldimethylsilyl)methoxymethyl chloride (SMOM-Cl), providing chemists with an alternative hydroxyl protecting group when SEM-Cl lacks the necessary orthogonal stability .
Ideal for synthesizing terminal or substituted alkenes where the intermediate β-hydroxysilanes must be easily tracked via standard UV-HPLC (254 nm) prior to the elimination step .
Irritant